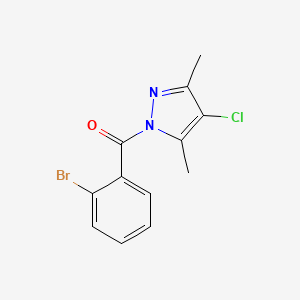

![molecular formula C13H22N4O3S B5550325 N-{(3S*,4R*)-4-isopropyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5550325.png)

N-{(3S*,4R*)-4-isopropyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of methanesulfonamide derivatives, including compounds structurally related to N-{(3S*,4R*)-4-isopropyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide, involves complex organic synthesis methodologies. For example, Watanabe et al. (1997) described the synthesis of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates as potent HMG-CoA reductase inhibitors (Watanabe et al., 1997). This process typically involves multiple steps, including the functionalization of starting materials, coupling reactions, and purification processes to achieve the desired product with high purity and yield.

Molecular Structure Analysis

The analysis of molecular and supramolecular structures of related compounds provides insights into the conformational preferences and intermolecular interactions. For instance, Jacobs et al. (2013) reported on the molecular and supramolecular structures of N-methanesulfonyl derivatives, highlighting the impact of substituents on molecular conformation and hydrogen bonding patterns (Jacobs, Chan, & O'Connor, 2013).

Scientific Research Applications

HMG-CoA Reductase Inhibitors

Methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors, were synthesized and evaluated. These compounds showed promising results in inhibiting HMG-CoA reductase, with some being significantly more potent than existing drugs like lovastatin and pravastatin in vitro and in rat isolated hepatocytes (Watanabe et al., 1997).

Synthesis of Sulfonamides and 1,3-Oxazine-2,4-diones

The synthesis of functionalized N 1 -[(2,6-dimethyl-4-oxo-4 H-pyran-3-yl)carbonyl]-1-arylsulfonamide and 3-(arylsulfonyl)-6-methyl-2 H-1,3-oxazine-2,4(3 H)-dione derivatives was achieved. This involved the reaction of arylsulfonyl isocyanates and diketene, demonstrating an effective route to these compounds (Alizadeh et al., 2008).

Proton Brake Mechanism

A study on N-(2,6-dimethylpyridin-4-yl)-N-methyl-2-iso-propylaniline and its selective protonation resulted in a significant deceleration of rotation rates around both N-pyridyl and N-(i-Pr)phenyl bonds. This was attributed to a relayed brake mechanism, indicating potential applications in molecular motion control (Furukawa et al., 2020).

Insecticidal Activity

Pyrazole methanesulfonates, particularly pyrazole carboxamide methanesulfonates, demonstrated insecticidal activity with low levels of acute mammalian toxicity. This research highlights the potential of these compounds in developing new insecticides (Finkelstein & Strock, 1997).

Organometallic Chemistry

Diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes were synthesized. These compounds showed cytotoxic activity against Hela cells in vitro, suggesting potential applications in medicinal chemistry and organometallic catalysis (Li et al., 2010).

properties

IUPAC Name |

N-[(3S,4R)-1-(5-methyl-1H-pyrazole-3-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O3S/c1-8(2)10-6-17(7-12(10)16-21(4,19)20)13(18)11-5-9(3)14-15-11/h5,8,10,12,16H,6-7H2,1-4H3,(H,14,15)/t10-,12+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQFBZAATUIHCV-CMPLNLGQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(=O)N2CC(C(C2)NS(=O)(=O)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1)C(=O)N2C[C@H]([C@@H](C2)NS(=O)(=O)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

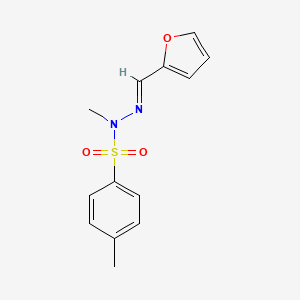

![7-[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5550243.png)

![N-[4-hydroxy-3-(1-piperidinylmethyl)phenyl]benzenesulfonamide](/img/structure/B5550267.png)

![3-ethyl-5-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5550273.png)

![2,6-dimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5550284.png)

![4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5550294.png)

![(3R*,4R*)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]-3,4-dimethylpyrrolidin-3-ol](/img/structure/B5550296.png)

![(3R*,4S*)-1-[(2'-methoxybiphenyl-3-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5550301.png)

![6-[4-(3-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5550307.png)

![methyl 4-{2-[(2-pyrimidinylthio)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5550312.png)

![3-chloro-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5550320.png)

![2,2,4,7-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5550337.png)

![(4-{[2-(trifluoromethyl)phenyl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5550349.png)